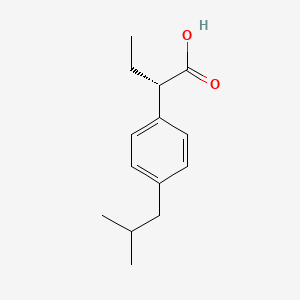
8,3'-Diprenylapigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,3’-Diprenylapigenin is a naturally occurring flavonoid compound found in various plants, including the Mexican avocado tree (Persea americana var. drymifolia) and the herbs of Epimedium brevicornum. It belongs to the class of prenylated flavones, which are known for their diverse biological activities and health-promoting properties. The molecular formula of 8,3’-Diprenylapigenin is C25H26O5, and it has a molecular weight of 406.47 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,3’-Diprenylapigenin typically involves the prenylation of apigenin, a common flavonoid. The reaction conditions often include the use of prenyl bromide or prenyl chloride as the prenylating agents, in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: Industrial production of 8,3’-Diprenylapigenin may involve the extraction of the compound from natural sources, such as the leaves of the Mexican avocado tree or the herbs of Epimedium brevicornum. The extraction process typically includes solvent extraction, followed by purification using techniques like column chromatography or high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8,3’-Diprenylapigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted flavonoids .
Applications De Recherche Scientifique
8,3’-Diprenylapigenin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of prenylated flavonoids.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of natural health products and dietary supplements due to its health-promoting properties.
Mécanisme D'action
The mechanism of action of 8,3’-Diprenylapigenin involves its interaction with various molecular targets and pathways. The compound has been shown to modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can activate antioxidant response elements, enhancing the cellular defense against oxidative damage.
Comparaison Avec Des Composés Similaires
8,3’-Diprenylapigenin is unique among prenylated flavonoids due to its specific structural features and biological activities. Similar compounds include:
8-Prenylapigenin: Another prenylated flavone with estrogen receptor subtype selectivity.
Abyssinone II: A prenylated flavonoid with similar antioxidant and anti-inflammatory properties.
Licochalcone A: Known for its anticancer and antimicrobial activities.
Compared to these compounds, 8,3’-Diprenylapigenin exhibits a broader range of biological activities and has been studied more extensively for its potential therapeutic applications .
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDLHYOWGCCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











